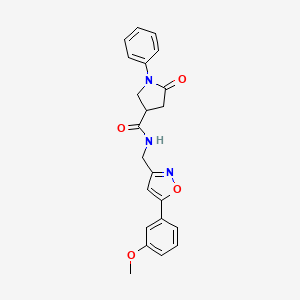![molecular formula C25H25FN2OS B2913204 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034311-30-1](/img/structure/B2913204.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a thieno[3,2-c]pyridine group, a piperidine group, and a fluorobiphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves a thieno[3,2-c]pyridine ring attached to a piperidine ring, which is further attached to a fluorobiphenyl group .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structural motifs, such as heterocyclic compounds and piperidinyl methanones, have been synthesized and structurally characterized for various purposes, including antiproliferative activity and interaction analysis. For instance, the synthesis of novel bioactive heterocycles, including piperidinyl methanones, has been explored for their antiproliferative properties. The structural elucidation of these compounds, using techniques like X-ray diffraction, has provided insights into their molecular conformations and potential interaction sites for biological activity (S. Benaka Prasad et al., 2018).
Biological Activities and Potential Therapeutic Applications
Research on compounds featuring piperidine and fluorophenyl groups has demonstrated significant biological activities, including actions on serotonin and dopamine receptors, which are key targets in the development of therapies for neurological disorders. For example, derivatives of 2-pyridinemethylamine as selective agonists at 5-HT1A receptors have been studied for their antidepressant potential, highlighting the therapeutic relevance of compounds with similar structural features (B. Vacher et al., 1999).
Advanced Material Science Applications
Compounds incorporating pyridine and piperidine units have also been investigated in material science, particularly in the development of cathode-modifying layers for polymer solar cells. This research indicates the potential of structurally related compounds in enhancing the efficiency and performance of photovoltaic devices (Guiting Chen et al., 2017).
Drug Formulation and Delivery Research
Furthermore, studies on the development of precipitation-resistant solution formulations for poorly water-soluble compounds provide insights into the importance of molecular design in pharmaceutical formulations. This research is crucial for the effective delivery and bioavailability of therapeutic agents, demonstrating the applicability of complex organic compounds in drug development (Lori Burton et al., 2012).
properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2OS/c26-22-7-5-19(6-8-22)18-1-3-20(4-2-18)25(29)27-13-9-23(10-14-27)28-15-11-24-21(17-28)12-16-30-24/h1-8,12,16,23H,9-11,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLGJQUJVYEJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

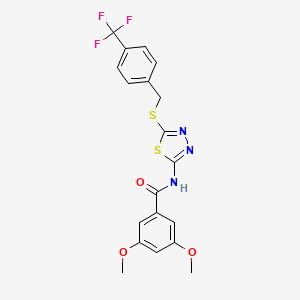
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2913122.png)
![6-amino-1',3-dimethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile](/img/structure/B2913123.png)

![1-(2-chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2913131.png)
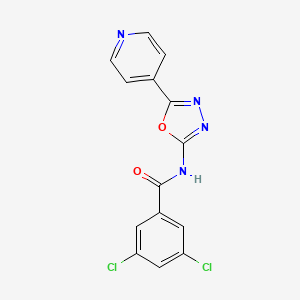
![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2913133.png)

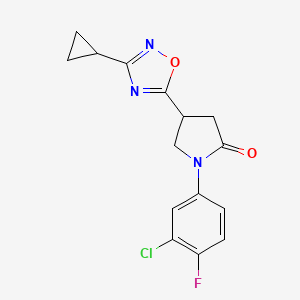
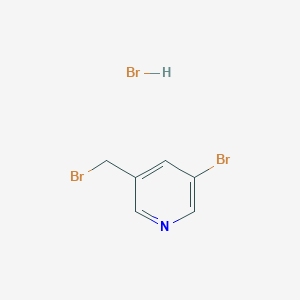
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2913138.png)


